molecular formula C15H18N2O B1212873 5-(4-Cyclohexylphenyl)-1,2-dihydropyrazol-3-one

5-(4-Cyclohexylphenyl)-1,2-dihydropyrazol-3-one

Cat. No. B1212873
M. Wt: 242.32 g/mol
InChI Key: UPDLUMMMYBRYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-cyclohexylphenyl)-1,2-dihydropyrazol-3-one is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Anticancer Applications

  • Pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The focus has been on their cytotoxicity against various cancer cell lines and their ability to inhibit topoisomerase IIα, a key enzyme involved in DNA replication and cell cycle regulation. One such study found that certain synthesized pyrazole compounds showed significant cytotoxicity against HeLa, NCI-H460, and MCF-7 cancer cell lines, with one compound exhibiting superior cytotoxicity and topoisomerase IIα inhibitory activity (Alam et al., 2016).
  • Another research explored the synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, which demonstrated potent cytotoxic effects against breast cancer and leukemia cells. The study highlighted the ability of these compounds to induce apoptosis in cancer cells, suggesting their potential as small molecule inhibitors for treating leukemia and breast cancer (Ananda et al., 2017).

Biological Studies and Synthesis Methods

  • Research on the synthesis methods of pyrazole and dihydropyrazole derivatives has contributed to understanding their chemical properties and potential applications. For instance, a study reported the microwave-assisted regiospecific synthesis of 5-trifluoromethyl-4,5-dihydropyrazoles and pyrazoles, highlighting an environmentally friendly approach to synthesizing these compounds (Martins et al., 2007).
  • Another study focused on the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing an efficient and environmentally benign synthetic route (Maleki & Ashrafi, 2014).

properties

Product Name

5-(4-Cyclohexylphenyl)-1,2-dihydropyrazol-3-one

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

5-(4-cyclohexylphenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C15H18N2O/c18-15-10-14(16-17-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H2,16,17,18)

InChI Key

UPDLUMMMYBRYMJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=O)NN3

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=O)NN3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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